molecular formula C13H25NO2 B12523076 tert-Butyl 4-(piperidin-4-yl)butanoate

tert-Butyl 4-(piperidin-4-yl)butanoate

Cat. No.: B12523076
M. Wt: 227.34 g/mol
InChI Key: INXXYODZSQOTKO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(piperidin-4-yl)butanoate is an ester derivative featuring a piperidine ring connected to a tert-butyl ester via a butanoate chain. The compound’s structure combines the steric bulk of the tert-butyl group with the basicity and conformational flexibility of the piperidine moiety. This makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, where the piperidine ring is a common pharmacophore. The tert-butyl group enhances hydrolytic stability compared to smaller esters like ethyl or methyl, extending its utility in reactions requiring prolonged stability .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 4-piperidin-4-ylbutanoate

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)6-4-5-11-7-9-14-10-8-11/h11,14H,4-10H2,1-3H3

InChI Key

INXXYODZSQOTKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCC1CCNCC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 4-(piperidin-4-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Chemistry: : In chemistry, tert-Butyl 4-(piperidin-4-yl)butanoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: : In biological research, it is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .

Medicine: : In medicine, this compound is investigated for its potential therapeutic effects. It is used in the synthesis of compounds with analgesic, anti-inflammatory, and antimicrobial properties .

Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials. It is also employed in the formulation of various chemical products .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

(R)-tert-Butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride

This compound shares the tert-butyl ester group but introduces additional functional groups: an amino, oxo, and trityl (triphenylmethyl) moiety. The trityl group acts as a protective group for amines, suggesting applications in peptide synthesis. The hydrochloride salt form improves aqueous solubility, though the increased molecular weight (549.11 g/mol) and structural complexity may limit its permeability in biological systems. In contrast, the target compound lacks charged groups, favoring lipid bilayer penetration .

Ethyl 2-(diethoxyphosphoryl)butanoate

Replacing the tert-butyl group with an ethyl ester reduces steric hindrance, increasing susceptibility to hydrolysis. The diethoxyphosphoryl group introduces polarity and metal-binding capacity, expanding its use in organophosphate chemistry or as a phosphorylating agent. However, the absence of a piperidine ring limits its utility in bioactive molecule design compared to tert-Butyl 4-(piperidin-4-yl)butanoate .

Calcium 4-oxo-4-((2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-yl)oxy)butanoate

As a calcium salt, this compound exhibits high water solubility, ideal for formulations requiring bioavailability. The chroman moiety (a vitamin E derivative) and oxo group suggest antioxidant applications. Unlike the target compound, its ionic nature and large hydrophobic side chain restrict its use in non-polar environments .

tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

This carbamate derivative shares the tert-butyl and piperidine groups but replaces the ester with a carbamate linkage. Carbamates are hydrolytically stable compared to esters, making them preferable in protective-group strategies. The hydroxymethyl group offers a site for further functionalization.

Research Findings and Implications

  • Hydrolytic Stability : The tert-butyl group in the target compound provides superior resistance to hydrolysis compared to ethyl esters, favoring applications in prolonged reactions .
  • Functional Group Diversity: Compounds with phosphoryl or carbamate groups (e.g., Ethyl 2-(diethoxyphosphoryl)butanoate and tert-Butyl carbamate derivative) exhibit specialized reactivity but lack the piperidine ring’s bioactivity .
  • Solubility vs. Permeability : Salt forms (e.g., hydrochloride, calcium) enhance solubility but may reduce membrane permeability, limiting their use in drug delivery compared to neutral esters .

Biological Activity

Tert-butyl 4-(piperidin-4-yl)butanoate is a carboxylic acid ester notable for its structural complexity, featuring both aliphatic and cyclic components. With a molecular formula of C13H23NO2C_{13}H_{23}NO_2 and a molecular weight of approximately 227.34 g/mol, this compound has garnered attention for its potential pharmacological applications, particularly in the realm of neurological disorders.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, typically involving the reaction of tert-butyl butanoate with piperidine derivatives. The structural characteristics contribute to its biological activity, particularly its ability to interact with neurotransmitter receptors.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Its structural similarity to known pharmacophores suggests it may modulate various biological pathways, especially those involving neurotransmitter systems.

Potential Pharmacological Applications

  • Neurological Disorders : The compound's interaction with piperidine derivatives positions it as a candidate for treating conditions like depression and anxiety, where modulation of dopamine and serotonin receptors is crucial.
  • Receptor Interaction : Studies suggest that compounds with similar structures may influence neurotransmitter receptors, impacting physiological responses associated with the central nervous system.

Case Studies

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:

  • Histamine Receptor Antagonism : Research on piperidine derivatives has shown promising results in antagonizing histamine receptors, which are implicated in various physiological processes including appetite regulation and cognitive functions .
  • In Vitro and In Vivo Studies : Compounds structurally related to this compound were evaluated for their binding affinities to neurotransmitter receptors in both in vitro and in vivo settings. These studies highlighted their potential efficacy in modifying neurotransmitter dynamics within the brain .

Comparative Analysis

The biological activity of this compound can be compared with other compounds within its class:

Compound NameMolecular Weight (g/mol)Biological Activity
This compound227.34Potential CNS agent
Piperidine Derivative A250.35Histamine H3 receptor antagonist
Piperidine Derivative B240.45Dopamine receptor modulator

This table illustrates how the molecular weight and biological activities vary among compounds with similar structures.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential:

  • Binding Affinity : Preliminary data suggest that this compound may exhibit notable binding affinity towards dopamine and serotonin receptors, which are critical targets in treating mood disorders .
  • Metabolic Stability : Initial studies indicate that modifications to the structure can enhance metabolic stability, which is crucial for maintaining effective plasma concentrations during therapeutic use .

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